(2S)-2-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine
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Overview
Description
(2S)-2-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine is a chiral ligand used in various chemical reactions, particularly in asymmetric synthesis. This compound is known for its ability to form stable complexes with transition metals, making it valuable in catalysis and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine typically involves the reaction of cyclohexane-1,2-diamine with diphenylphosphanylphenylmethyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the diphenylphosphanyl groups is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce amines. Substitution reactions can result in the formation of new phosphine derivatives .
Scientific Research Applications
(2S)-2-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine has several scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-2-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine involves its ability to form stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The molecular targets and pathways involved include the activation of substrates through coordination to the metal center, which enhances their reactivity .
Comparison with Similar Compounds
Similar Compounds
- (1S,2S)-N,N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine
- (1R,2R)-N,N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine
- (1S,2S)-N1,N2-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine
Uniqueness
The uniqueness of (2S)-2-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine lies in its specific stereochemistry, which allows for the formation of highly selective and efficient catalytic complexes. This makes it particularly valuable in asymmetric synthesis, where the control of stereochemistry is crucial .
Properties
Molecular Formula |
C44H44N2P2 |
---|---|
Molecular Weight |
662.8 g/mol |
IUPAC Name |
(2S)-2-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine |
InChI |
InChI=1S/C44H44N2P2/c45-41-29-15-16-30-42(41)46(33-35-19-13-17-31-43(35)47(37-21-5-1-6-22-37)38-23-7-2-8-24-38)34-36-20-14-18-32-44(36)48(39-25-9-3-10-26-39)40-27-11-4-12-28-40/h1-14,17-28,31-32,41-42H,15-16,29-30,33-34,45H2/t41?,42-/m0/s1 |
InChI Key |
GEZITKLHMKZYMH-QWRJABQPSA-N |
Isomeric SMILES |
C1CCC([C@H](C1)N(CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)N |
Canonical SMILES |
C1CCC(C(C1)N)N(CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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